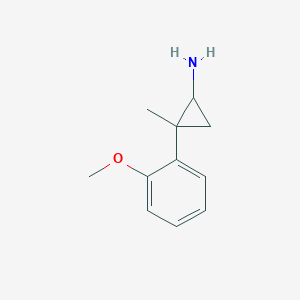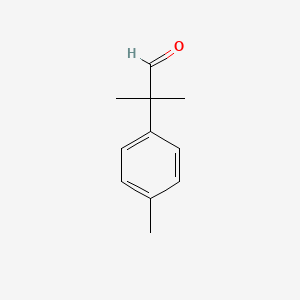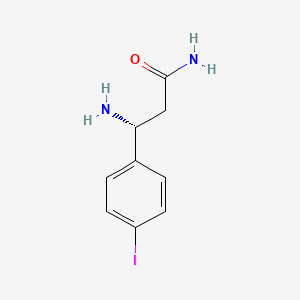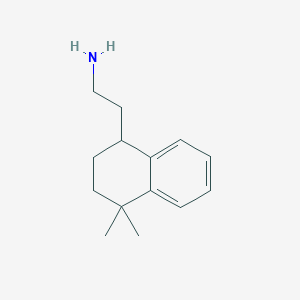
2-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine is an organic compound with the molecular formula C14H21N. It is a derivative of tetrahydronaphthalene, which is a hydrogenated form of naphthalene. This compound is characterized by the presence of a dimethyl group and an amine group attached to the tetrahydronaphthalene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the catalytic hydrogenation of naphthalene using a nickel catalyst under high pressure and temperature conditions . The resulting tetrahydronaphthalene is then subjected to further chemical modifications to introduce the dimethyl and amine groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade catalysts and reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce more saturated amines.
Scientific Research Applications
2-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetralin (1,2,3,4-Tetrahydronaphthalene): A hydrogenated form of naphthalene, similar in structure but lacking the dimethyl and amine groups.
2,2-Dimethyl-3,4-dihydronaphthalen-1-one: Another derivative of tetrahydronaphthalene with different functional groups.
Uniqueness
The presence of both the dimethyl and amine groups in 2-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine makes it unique compared to other tetrahydronaphthalene derivatives. These functional groups confer specific chemical reactivity and potential biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)ethanamine |
InChI |
InChI=1S/C14H21N/c1-14(2)9-7-11(8-10-15)12-5-3-4-6-13(12)14/h3-6,11H,7-10,15H2,1-2H3 |
InChI Key |
XMVUWFWRSSTXDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=CC=CC=C21)CCN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


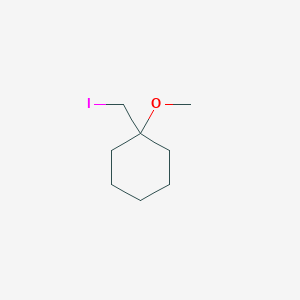
![2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide](/img/structure/B13286361.png)
![6-[(But-3-yn-2-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13286372.png)


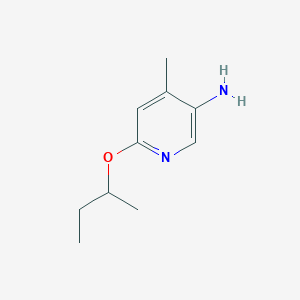
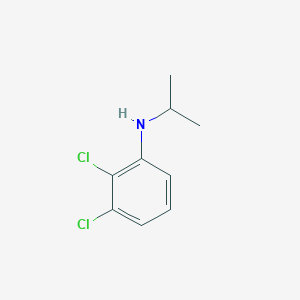
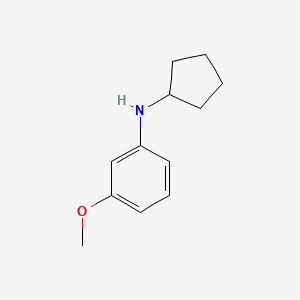

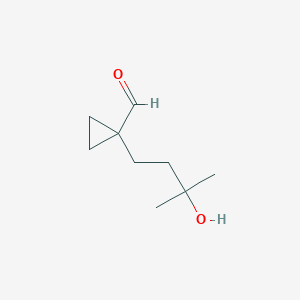
![2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide](/img/structure/B13286409.png)
